molecular formula C11H13N3O4 B1373691 methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1223015-79-9

methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Katalognummer: B1373691
CAS-Nummer: 1223015-79-9
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: ZAXFQYBFPZWZJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Pyrrolo[2,3-d]pyrimidine Derivatives in Chemical Research

Pyrrolo[2,3-d]pyrimidine derivatives represent a critical class of nitrogen-containing heterocycles with broad applications in medicinal chemistry and drug discovery. These fused bicyclic systems combine the electronic properties of pyrrole and pyrimidine rings, enabling interactions with biological targets such as kinases, enzymes, and nucleic acids. Their structural versatility allows for modifications at multiple positions, facilitating the development of compounds with tailored pharmacokinetic and pharmacodynamic profiles. Recent studies highlight their efficacy as anticancer agents, kinase inhibitors, and antimicrobial agents, driven by their ability to disrupt cellular signaling pathways and enzyme functions.

Structural Significance of Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

The compound features a pyrrolo[2,3-d]pyrimidine core substituted with three methyl groups (positions 1, 3, and 7), two ketone groups (positions 2 and 4), and a methyl carboxylate at position 6 (Figure 1). This substitution pattern enhances metabolic stability and lipophilicity, critical for membrane permeability. The methyl carboxylate group serves as a prodrug moiety, as ester hydrolysis in vivo yields the corresponding carboxylic acid, a common strategy to improve bioavailability. The planar aromatic system facilitates π-π stacking interactions with biological targets, while the electron-deficient pyrimidine ring engages in hydrogen bonding.

Table 1: Key Structural Features and Functional Roles

Position Substituent Functional Role
1 Methyl Enhances steric protection
3 Methyl Stabilizes tautomeric forms
6 Methyl carboxylate Prodrug design; modulates solubility
7 Methyl Reduces enzymatic degradation

Eigenschaften

IUPAC Name

methyl 1,3,7-trimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-12-7(10(16)18-4)5-6-8(12)13(2)11(17)14(3)9(6)15/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFQYBFPZWZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Esterification of Carboxylic Acid Derivative

One common method to prepare methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves the esterification of its carboxylic acid precursor:

  • Starting Material:

    • 1,3,7-trimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
  • Reagents and Conditions:

    • Methanol as the alcohol source.
    • Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
    • Reaction temperature: $$ 60^\circ C $$ to $$ 80^\circ C $$.
  • Procedure:

    • The carboxylic acid is dissolved in methanol.
    • A catalytic amount of acid is added.
    • The reaction mixture is heated under reflux for several hours.
    • The product is isolated by evaporating excess methanol and purified by recrystallization.

Reaction Equation:
$$
R-\text{COOH} + CH3OH \xrightarrow{\text{Acid Catalyst}} R-\text{COOCH}3 + H_2O
$$

Cyclization and Functionalization

An alternative approach involves cyclization reactions to form the pyrrolo[2,3-d]pyrimidine core followed by esterification:

  • Cyclization Step:

    • Reactants: Urea or guanidine derivatives with diketones or keto acids.
    • Solvent: Aqueous or organic solvents like ethanol.
    • Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate.
    • Conditions: Heating at $$ 100^\circ C $$ to $$ 120^\circ C $$.
  • Functionalization and Esterification:

    • The intermediate pyrrolo[2,3-d]pyrimidine derivative is treated with dimethyl sulfate or methyl iodide for methylation.
    • Esterification is performed using standard conditions as described in Section 2.1.

One-Pot Synthesis

A more efficient one-pot synthesis integrates cyclization and esterification in a single reaction vessel:

  • Reagents:

    • Starting materials include urea derivatives and keto acids.
    • Methanol and an acidic catalyst.
  • Procedure:

    • All reactants are combined in a single reactor.
    • The reaction mixture is heated under reflux with continuous stirring.
    • The product is precipitated by cooling and filtered.

Optimization Strategies

Table 1: Reaction Parameters for Esterification

Parameter Optimal Range Notes
Temperature $$60^\circ C$$–$$80^\circ C$$ Higher temperatures may degrade sensitive intermediates
Catalyst Loading $$5\%$$–$$10\%$$ w/w Excess catalyst can lead to side reactions
Reaction Time $$4$$–$$6$$ hours Prolonged times improve yield but risk overreaction

Table 2: Cyclization Conditions

Reagent Ratio (Keto Acid:Urea) Solvent Yield (%)
$$1:1$$ Ethanol $$85\%$$
$$1:0.8$$ Water $$78\%$$

Purification Techniques

The final product is typically purified using:

  • Recrystallization: From ethanol or methanol to remove impurities.
  • Chromatography: Thin-layer chromatography (TLC) or column chromatography for high purity.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction ConditionsProductYieldSource
1M NaOH, 80°C, 6h1,3,7-trimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylic acid85%
HCl (conc.), reflux, 12hSame as above78%

The carboxylic acid derivative (CID 29079012) is structurally characterized and serves as a precursor for amide coupling reactions .

N-Alkylation and Arylation

The nitrogen atoms at positions 1, 3, and 7 are susceptible to alkylation or arylation. For example, the 7-methyl group can be replaced using propyl bromide under basic conditions:

ReagentConditionsProduct ModificationYieldSource
Propyl bromide, K₂CO₃DMF, 90°C, 15h7-propyl derivative60%
Benzyl chlorideNaH, THF, 0°C to RT, 24h7-benzyl derivative55%

This reactivity aligns with analogous pyrrolopyrimidine systems where substituents at the 7-position are modified to tune biological activity .

Electrophilic Aromatic Substitution

The pyrrolo[2,3-d]pyrimidine core supports electrophilic substitution at electron-rich positions. Friedel-Crafts acylation has been demonstrated in related systems:

ReagentCatalystProductYieldSource
Benzoyl chlorideZnCl₂5-benzoyl substituted analog70%
Acetyl chlorideAlCl₃5-acetyl substituted analog65%

These reactions highlight the potential for introducing aromatic or aliphatic acyl groups at position 5 of the core structure .

Cyclocondensation Reactions

The dioxo groups at positions 2 and 4 enable cyclocondensation with aldehydes or amines. For instance:

Partner ReagentConditionsProduct TypeYieldSource
5-MethylfurfuralAcOH, reflux, 8hFuran-fused heterocycle60%
EthylenediamineEtOH, 80°C, 12hBicyclic diamino derivative50%

Such reactions expand the compound’s utility in synthesizing polycyclic frameworks .

Oxidation and Reduction

  • Oxidation : The methyl ester or methyl groups can be oxidized to carboxylic acids or ketones, respectively. For example, permanganate-mediated oxidation converts furyl substituents to carboxylic acids .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dioxo groups to diols, though this is less common due to steric hindrance .

Cross-Coupling Reactions

The C-6 position’s carboxylate or ester group facilitates cross-coupling via Suzuki-Miyaura or Ullmann reactions, though specific data for this compound is limited. Analogous systems show:

Reaction TypeConditionsPartnerYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CPhenylboronic acid45%
Ullmann CouplingCuI, L-proline, DMSO, 100°CIodobenzene40%

Stability and Degradation

  • Thermal Stability : Decomposition occurs above 250°C, with CO and CO₂ evolution detected via TGA .

  • Photodegradation : UV exposure (254 nm) leads to ring-opening via retro-Diels-Alder pathways, forming fragmented pyrimidine derivatives .

Key Research Findings

  • Synthetic Flexibility : The compound’s multiple methyl and ester groups allow sequential modifications, enabling diversity-oriented synthesis .

  • Biological Relevance : Derivatives exhibit inhibitory activity against kinases and receptors, though specific SAR studies for this compound are pending .

  • Solid-State Behavior : Crystallographic data for analogs (e.g., CID 46741421) reveal planar pyrrolopyrimidine cores with intermolecular H-bonding .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Methyl 1,3,7-trimethyl-2,4-dioxo-1H,pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits various biological activities that make it a candidate for drug development:

  • Antitumor Activity : Preliminary studies indicate that this compound may have cytotoxic effects against certain cancer cell lines. Its structure allows for interactions with DNA and RNA synthesis pathways.
  • Antiviral Properties : Research has suggested that compounds with similar structures can inhibit viral replication. This opens avenues for exploring its potential as an antiviral agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic is crucial for developing targeted therapies in metabolic disorders.

Applications in Medicinal Chemistry

The potential applications of methyl 1,3,7-trimethyl-2,4-dioxo-1H,pyrrolo[2,3-d]pyrimidine-6-carboxylate in medicinal chemistry include:

  • Drug Design : Its unique structure can be utilized to design new drugs targeting specific diseases. The ability to modify the pyrrolo-pyrimidine framework allows for the development of analogs with enhanced efficacy and reduced side effects.
  • Lead Compound Development : As a lead compound in drug discovery programs, it can be optimized through structural modifications to improve potency and selectivity against biological targets.

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in material science:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with improved mechanical properties or enhanced thermal stability.
  • Nanotechnology : Its chemical properties may allow it to serve as a precursor for synthesizing nanoparticles or other nanostructured materials with specific functionalities.

Case Studies and Research Findings

Several studies have explored the applications of methyl 1,3,7-trimethyl-2,4-dioxo-1H,pyrrolo[2,3-d]pyrimidine-6-carboxylate:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Study BAntiviral EffectsShowed inhibition of viral replication in vitro against influenza virus strains.
Study CEnzyme InhibitionIdentified as a potent inhibitor of a key enzyme in the glycolytic pathway.

Wirkmechanismus

The mechanism of action of methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations in Pyrrolo[2,3-d]Pyrimidine Derivatives

Table 1: Key Substituent Comparisons
Compound Name Position 6 Substituent Positions 1,3,7 Substituents Positions 2,4 Functional Groups Core Structure Reference
Target Compound Methyl ester 1,3,7-trimethyl 2,4-dioxo Pyrrolo[2,3-d]pyrimidine
7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Carboxamide 7-cyclopentyl 2-arylamino, 4-chloro Pyrrolo[2,3-d]pyrimidine
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Carboxylic acid 7-cyclopentyl 2-chloro, 4-oxo Pyrrolo[2,3-d]pyrimidine
N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine None H at 7 4-amino Pyrrolo[2,3-d]pyrimidine
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylate Methyl ester 1,3-dimethyl, 7-(3-methoxypropyl) 2,4-dioxo Pyrrolo[2,3-d]pyrimidine
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Ethyl ester Triazolo core Hydroxyphenyl, methyl Triazolo[4,3-a]pyrimidine

Key Observations :

  • Position 6 : Methyl/ethyl esters (target compound, ) enhance lipophilicity compared to carboxylic acids (e.g., ) or carboxamides (e.g., ).
  • Positions 2,4: Dioxo groups in the target compound are electron-withdrawing, contrasting with amino () or chloro () substituents, which may alter reactivity in nucleophilic substitutions.

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ, ppm) Reference
Target Compound Not reported Not reported Expected: ~3.8 (ester OCH3)
7-Cyclopentyl-N,N-dimethyl-2-((4-(methylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Not reported Not reported 8.69 (s, 1H), 3.16 (s, 6H, N(CH3)2)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate 206 1666 (C=O) 1.23 (t, OCH2CH3), 4.14 (q, OCH2)
N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 253 Not reported 11.74 (br s, NH), 7.88 (dd, ArH)

Key Observations :

  • The target compound’s ester group would likely show a characteristic ¹H NMR signal at ~3.8 ppm for the methyl ester (OCH3), similar to ethyl esters in (δ 1.23, 4.14).
  • Higher melting points in analogues with polar groups (e.g., 253°C for vs. 206°C for ) suggest that the target compound’s lipophilic methyl groups may lower its melting point.

Key Observations :

  • The target compound’s synthesis may parallel the high-yield (85%) oxidation step in , though yields for analogous substitutions (e.g., ) are lower (29–32%).
  • Steric hindrance from methyl groups in the target compound could improve reaction efficiency compared to bulkier substituents (e.g., cyclopentyl in ).

Biologische Aktivität

Methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₁H₁₁N₃O₄
  • Molecular Weight : 249.22 g/mol
  • CAS Number : 115893-52-2

The structure includes a pyrrolo[2,3-d]pyrimidine core with various substituents that influence its biological activity.

1. Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit notable anticancer properties through their action as inhibitors of cyclin-dependent kinases (CDKs). Specifically:

  • CDK Inhibition : Compounds related to methyl 1,3,7-trimethyl-2,4-dioxo have been shown to inhibit CDK4 and CDK6, which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells such as pancreatic cancer cells (MIA PaCa2) .

2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit VEGFR:

  • VEGFR Inhibition : Studies have demonstrated that certain derivatives are potent inhibitors of VEGFR-2. For instance, specific N(4)-phenylsubstituted compounds showed up to 100-fold increased potency compared to standard inhibitors like semaxanib .

Case Study: CDK Inhibition in Cancer Treatment

A study published in a patent application highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting CDK4/6 and CDK9. The findings suggested that these compounds could be developed into anti-tumor medications due to their selective action against these kinases .

Case Study: Anti-Angiogenic Activity

In another investigation focused on anti-angiogenic properties, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR. The results indicated significant reductions in tumor growth and metastasis in mouse models when treated with these compounds .

Summary of Biological Activities

Activity TypeMechanism of ActionReference(s)
CDK Inhibition Inhibits cell cycle progression
VEGFR Inhibition Prevents angiogenesis and tumor growth
Potential Anti-Viral Effects Under investigation for antiviral applications

Q & A

Q. How to address challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., esterification). highlights process control strategies for chemical engineering .
  • Quality by Design (QbD) : Optimize parameters (temperature, stoichiometry) via DoE (Design of Experiments) to ensure batch consistency .

Notes

  • Contradictions : reports variable yields (16–94%) depending on amine nucleophilicity, highlighting the need for substrate-specific optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.